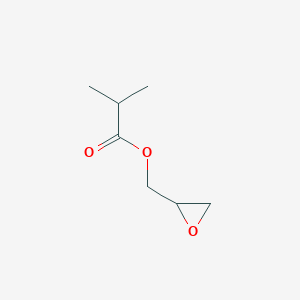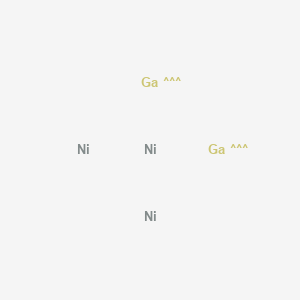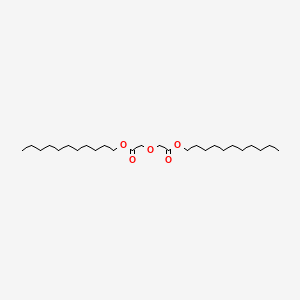
Glycidyl isobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycidyl isobutyrate is an organic compound with the molecular formula C7H12O3. It is an ester derived from isobutyric acid and glycidol. This compound is known for its reactivity due to the presence of an epoxide group, making it useful in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Glycidyl isobutyrate can be synthesized through the esterification of isobutyric acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced using continuous esterification processes. The reactants, isobutyric acid and glycidol, are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion.
化学反応の分析
Types of Reactions
Glycidyl isobutyrate undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the ester group. These reactions are usually performed in anhydrous solvents to prevent hydrolysis.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group. These reactions are often carried out in the presence of a base to facilitate the opening of the epoxide ring.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Glycidyl isobutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and resins due to its reactivity and ability to form cross-linked networks.
作用機序
The mechanism of action of glycidyl isobutyrate involves the reactivity of its epoxide group. The epoxide ring can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in many applications, such as polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the reactants used.
類似化合物との比較
Similar Compounds
Glycidyl butyrate: Similar in structure but derived from butyric acid instead of isobutyric acid.
Glycidyl methacrylate: Contains a methacrylate group instead of an isobutyrate group, making it more suitable for polymerization reactions.
Glycidyl ethers: Compounds where the glycidyl group is attached to an ether instead of an ester.
Uniqueness
Glycidyl isobutyrate is unique due to its specific ester structure, which imparts different reactivity and properties compared to other glycidyl compounds. Its combination of an epoxide and ester group makes it versatile for various chemical transformations and applications.
特性
CAS番号 |
3669-66-7 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
oxiran-2-ylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(8)10-4-6-3-9-6/h5-6H,3-4H2,1-2H3 |
InChIキー |
IFYMWMIVKOWLHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14152684.png)


![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![1-{2'-[4-(difluoromethoxy)phenyl]-7'-methoxy-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone](/img/structure/B14152713.png)



![5-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14152737.png)
![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
![2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14152747.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B14152748.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14152751.png)
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14152764.png)
